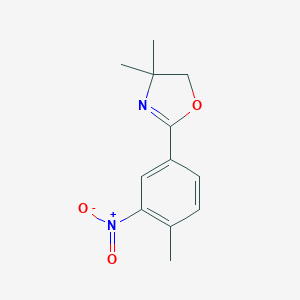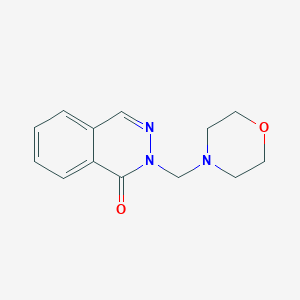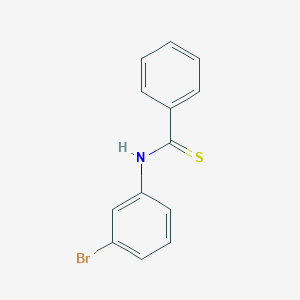
5-アミノ-3-エチル-1-フェニル-1H-ピラゾール-4-カルボニトリル
概要
説明
5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a phenyl group, and a carbonitrile group attached to a pyrazole ring.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine: In biological and medical research, 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile has shown potential as an anti-inflammatory, anti-bacterial, and anti-tumor agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its applications range from agrochemicals to advanced materials used in electronics and other high-tech industries .
作用機序
Target of Action
It’s worth noting that similar pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, antimalarial, anti-microbial, anti-parasitic, and anti-tumour properties . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the compound is synthesized through a one-pot, multicomponent protocol involving the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The resulting changes in the compound’s structure could potentially influence its interaction with its targets.
Biochemical Pathways
Given the wide range of biological activities associated with similar pyrazole derivatives , it’s likely that the compound interacts with multiple pathways, leading to diverse downstream effects.
Result of Action
The wide range of biological activities associated with similar pyrazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the compound is synthesized using a one-pot, multicomponent protocol in water, suggesting that aqueous conditions could potentially influence its properties .
生化学分析
Biochemical Properties
They have been used as analgesics, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .
Cellular Effects
Based on the known effects of similar pyrazole derivatives, it can be hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, such as alumina–silica-supported manganese dioxide in water, yielding the desired product in high yields (86-96%) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable catalysts and green solvents is often emphasized to make the process more environmentally friendly. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenyl derivatives
類似化合物との比較
- 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 5-amino-1-butyl-3-methyl-1H-pyrazole-4-carbonitrile
- 4-amino-5-ethyl-1-(2-pyridylmethyl)-1H-pyrazole-3-carboxamide
Comparison: Compared to these similar compounds, 5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the phenyl group enhances its ability to participate in aromatic substitution reactions, while the carbonitrile group provides a site for further functionalization .
特性
IUPAC Name |
5-amino-3-ethyl-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-11-10(8-13)12(14)16(15-11)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRKZIXDSRFKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





methanone](/img/structure/B420261.png)
![methyl 1-[(benzylsulfanyl)carbothioyl]-1-cyano-2(1H)-isoquinolinecarboxylate](/img/structure/B420262.png)



![S-ethyl 1-cyano-1-[(methylsulfanyl)carbothioyl]-2(1H)-isoquinolinecarbothioate](/img/structure/B420268.png)

![4-[(Acetylamino)methyl]-2-(acetyloxy)phenyl acetate](/img/structure/B420272.png)
![N-[acetamido-(2-nitrophenyl)methyl]acetamide](/img/structure/B420274.png)


